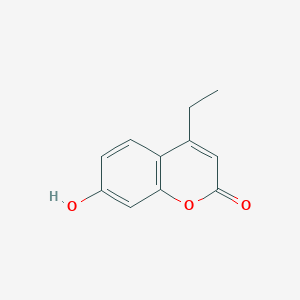

4-Ethyl-7-hydroxycoumarin

Beschreibung

The Pivotal Role of the Coumarin (B35378) Scaffold in Chemical and Biomedical Research

The coumarin scaffold, a benzopyrone structure, is of significant interest to researchers in both chemistry and medicine due to its wide range of biological activities. as-pub.comresearchgate.net Naturally occurring in many plants, coumarins have been a cornerstone in therapeutic applications since the 19th century. researchgate.net The versatility of this scaffold allows for numerous chemical modifications, leading to a diverse array of derivatives with activities such as anticancer, anti-inflammatory, antimicrobial, anticoagulant, and antioxidant properties. as-pub.comresearchgate.net

The unique chemical structure, featuring an α,β-unsaturated α-lactone and an electron-rich aromatic ring, underpins its broad bioactivity. as-pub.com This has made the coumarin nucleus a "privileged structure" in medicinal chemistry, serving as a template for the design of new bioactive molecules. nih.govfrontiersin.org Its ability to interact with various enzymes and receptors in living organisms has led to the development of several FDA-approved drugs, including anticoagulants like warfarin. frontiersin.org Beyond medicine, the coumarin scaffold finds use in the agrochemical industry, as well as in cosmetics and fragrances. nih.gov

Research Trajectories of 4-Ethyl-7-hydroxycoumarin

This compound, a synthetic derivative, has been a subject of specific research interest due to its particular structural features. cymitquimica.com The hydroxyl group at the 7-position is a common feature in many bioactive coumarins and is known to be crucial for certain biological activities and for its fluorescent properties. cymitquimica.comresearchgate.net

Early research into similar 7-hydroxycoumarin derivatives often focused on their synthesis and potential as fluorescent probes and dyes. nih.gov The synthesis of 7-hydroxy-4-methylcoumarin, a closely related compound, is a classic example of the Pechmann reaction, a common method for creating coumarins. slideshare.net

Current research continues to explore the potential of this compound and its analogs. For instance, L-(7-hydroxycoumarin-4-yl)ethylglycine, a derivative, has been genetically encoded in E. coli to act as a fluorescent amino acid probe. nih.govbeilstein-journals.org This highlights a modern research trajectory focusing on the use of coumarin derivatives as tools in molecular biology to study protein localization, conformational changes, and interactions. nih.gov Furthermore, the exploration of 7-hydroxycoumarins as affinity-based fluorescent probes for studying enzyme kinetics and inhibitor binding, such as with macrophage migration inhibitory factor (MIF), demonstrates the compound's ongoing relevance in drug discovery and biochemical research. acs.org The synthesis of various 7-hydroxycoumarin derivatives continues to be an active area of investigation, with studies focusing on creating new compounds with enhanced biological activities, including antibacterial and Mcl-1 inhibitory effects for cancer treatment. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRDBISCGQHNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419845 | |

| Record name | 4-Ethyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64231-10-3 | |

| Record name | 4-Ethyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-7-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 7 Hydroxycoumarin

Established Synthetic Routes for 4-Ethyl-7-hydroxycoumarin

The construction of the coumarin (B35378) framework can be achieved through several established condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knoevenagel Condensation Approaches for Coumarin Synthesis

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds and is widely applied in the synthesis of coumarins. nih.govyoutube.com This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, catalyzed by a weak base. For the synthesis of 7-hydroxycoumarin derivatives, a substituted salicylaldehyde (B1680747) is commonly used as the carbonyl component. The reaction with a β-ketoester, such as ethyl acetoacetate (B1235776) in the presence of a base like piperidine (B6355638) or morpholine, leads to the formation of a 3-substituted coumarin after an initial condensation followed by intramolecular cyclization (esterification). youtube.com While specific examples for this compound are not prevalent in the literature, the general applicability of this method suggests that the condensation of 2,4-dihydroxybenzaldehyde (B120756) with ethyl propionylacetate could potentially yield the target molecule.

Perkin Reaction Methodologies for Coumarin Derivatization

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated carboxylic acids, which can be adapted for coumarin synthesis. sciforum.net The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. For coumarin synthesis, salicylaldehyde is reacted with an appropriate anhydride. The mechanism is believed to proceed through the formation of an O-acylated salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.net While the Perkin reaction is a cornerstone in coumarin synthesis, its application to generate 4-substituted coumarins is less common and often requires specific precursors.

Pechmann Condensation as a General Route to Hydroxycoumarins

The Pechmann condensation is arguably the most direct and widely employed method for the synthesis of 7-hydroxycoumarins. wordpress.comjetir.orgslideshare.netslideshare.net This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, the reaction would involve resorcinol (B1680541) as the phenolic component and ethyl propionylacetate as the β-ketoester.

The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid, although other catalysts like Amberlyst-15 have been used for similar reactions to promote greener synthesis. sathyabama.ac.in The mechanism involves the initial acid-catalyzed transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of resorcinol. Subsequent dehydration leads to the formation of the coumarin ring system. The high reactivity of resorcinol allows this reaction to proceed under relatively mild conditions to afford good yields of the desired 7-hydroxycoumarin derivative. wordpress.comjetir.org

Table 1: Comparison of Synthetic Routes for 7-Hydroxycoumarins

| Reaction | Starting Materials | Typical Catalyst | Key Features |

|---|---|---|---|

| Pechmann Condensation | Phenol (e.g., Resorcinol), β-Ketoester (e.g., Ethyl propionylacetate) | Strong acid (e.g., H₂SO₄) | Direct, high-yielding for activated phenols. |

| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene compound | Weak base (e.g., Piperidine) | Versatile for 3-substituted coumarins. |

| Perkin Reaction | Salicylaldehyde, Acid anhydride | Salt of the corresponding acid | Classical method, generally for unsubstituted C3/C4. |

Advanced Synthetic Strategies for Novel this compound Derivatives

The this compound scaffold possesses several reactive sites that can be selectively modified to generate a library of novel derivatives with altered electronic and steric properties.

Alkylation and Acylation Reactions at Specific Positions (e.g., C-7, C-3, C-4)

The hydroxyl group at the C-7 position is a prime site for functionalization through alkylation and acylation reactions.

Alkylation at C-7: The phenolic hydroxyl group can be readily alkylated under basic conditions. Treatment of this compound with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF leads to the formation of the corresponding 7-alkoxy derivative. rsc.org This O-alkylation is a common strategy to modify the solubility and electronic properties of the coumarin.

Acylation at C-7: Similarly, acylation of the 7-hydroxyl group can be achieved by reacting the parent coumarin with an acyl chloride or acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. chemijournal.com This results in the formation of a 7-acyloxycoumarin ester. These esters can serve as prodrugs or as intermediates for further transformations. It has been noted that for 7-hydroxycoumarins, O-acylation is generally favored over C-acylation at other positions of the ring. nih.gov

Reactivity at C-3 and C-4: While the C-7 hydroxyl group is the most nucleophilic site for alkylation and acylation, the C-3 and C-4 positions also exhibit reactivity. The C-3 position, being a nucleophilic carbon, can undergo reactions such as the Mannich reaction or coupling reactions. arabjchem.org Alkylation at the C-3 position of 4-hydroxycoumarins (a related scaffold) has also been reported. researchgate.net The ethyl group at the C-4 position is generally less reactive but could potentially undergo functionalization under specific conditions.

Table 2: Examples of Alkylation and Acylation of Hydroxycoumarins

| Reaction | Reagents | Position of Modification | Product Type |

|---|---|---|---|

| Alkylation | Alkyl halide, K₂CO₃, DMF | C-7 | 7-Alkoxycoumarin |

| Acylation | Acyl chloride, Pyridine | C-7 | 7-Acyloxycoumarin |

Nitration and Halogenation for Modulating Electronic Properties

Introducing electron-withdrawing groups like nitro or halogen substituents onto the coumarin ring is a powerful strategy to modulate the electronic properties, which can influence the fluorescence and biological activity of the resulting derivatives.

Nitration: The nitration of 7-hydroxycoumarin derivatives typically occurs on the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. chemmethod.comresearchgate.netscispace.com The position of nitration is directed by the existing substituents. For 7-hydroxy-4-methylcoumarin, nitration has been shown to yield a mixture of 6-nitro and 8-nitro isomers. chemmethod.comresearchgate.netscispace.com It is expected that this compound would exhibit similar reactivity, affording a mixture of 6-nitro- and 8-nitro-4-ethyl-7-hydroxycoumarin. The ratio of these isomers can often be controlled by adjusting the reaction conditions such as temperature and reaction time. chemmethod.com

Halogenation: Halogenation, particularly bromination, of the coumarin ring can also be achieved. The reaction of a 7-hydroxycoumarin derivative with bromine in a suitable solvent like acetic acid can lead to the introduction of one or more bromine atoms onto the aromatic ring. pnas.org For instance, bromination of 4-chloromethyl-7-hydroxycoumarin has been shown to occur at the C-3, C-6, and C-8 positions. The regioselectivity of halogenation can be influenced by the reaction conditions and the nature of the halogenating agent. Halogenation can significantly alter the photophysical properties of the coumarin scaffold. researchgate.net

Formation of Schiff Bases and Cyclized Derivatives

The chemical reactivity of the this compound scaffold allows for the synthesis of more complex molecular architectures, including Schiff bases and various cyclized compounds. These transformations are key in developing new derivatives.

One common strategy involves the introduction of a formyl group (-CHO) at the C8 position of the 7-hydroxycoumarin core via the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent. mdpi.com This formylated intermediate is a crucial precursor for the synthesis of Schiff bases. The subsequent condensation reaction of the 8-formyl-7-hydroxycoumarin derivative with various aromatic amines leads to the formation of Schiff bases, which are characterized by the azomethine group (-C=N-). connectjournals.com A multi-step synthesis process starting from 7-ethyl-4-methylcoumarin has been described, involving nitration, reduction of the nitro group to an amino group, and finally, reaction with substituted aromatic aldehydes to yield Schiff base derivatives. uobaghdad.edu.iq

The synthesis of cyclized derivatives often involves reactions that form new heterocyclic rings fused to the coumarin framework. For instance, pyranocoumarins have been synthesized through microwave-promoted reactions involving 4-hydroxycoumarins, aldehydes, and acetophenones. rsc.org Another approach is the formal Friedel–Crafts alkylation between 4-hydroxycoumarins and propargylic alcohols to furnish multi-substituted pyranocoumarins. rsc.org Additionally, a dual-copper-catalyzed enantioselective decarboxylative [2 + 3] cycloaddition of ethynyl (B1212043) cyclic carbamates with 4-hydroxycoumarins has been developed to produce optically pure dihydrofuro[3,2-c]coumarin derivatives in high yields. acs.org

| Derivative Type | Synthetic Precursor | Key Reaction | Resulting Structure |

| Schiff Bases | 8-formyl-7-hydroxy-4-ethylcoumarin | Condensation with aromatic amines | Coumarin core with an imine (-C=N-) linkage |

| Pyranocoumarins | This compound | Microwave-promoted reaction with aldehydes and acetophenones | Fused pyran ring on the coumarin scaffold |

| Dihydrofurocoumarins | This compound | Dual-copper-catalyzed [2 + 3] cycloaddition | Fused dihydrofuran ring on the coumarin scaffold |

Hybrid Compound Synthesis and Structural Diversification

The synthesis of hybrid molecules, which combine the coumarin scaffold with other pharmacologically relevant moieties, is a prominent strategy for structural diversification. This approach aims to create multifunctional compounds by integrating the structural features of different bioactive molecules. arkat-usa.org

Coumarin-pyrimidine hybrids are one such class of compounds. These can be synthesized from acetyl-7-hydroxy-4-methylcoumarins, which serve as precursors to form α,β-unsaturated ketones (chalcones). arkat-usa.org The subsequent reaction of these chalcones with guanidine (B92328) hydrochloride in the presence of a base leads to the formation of the pyrimidine (B1678525) ring fused or linked to the coumarin core. arkat-usa.org

Another example involves the creation of 3,4-dihydroxyphenyl-thiazole-coumarin hybrids. The synthesis begins with the derivatization of 3-acetylcoumarins with thiosemicarbazide, followed by condensation with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone to form the thiazole (B1198619) ring. mdpi.com This modular synthesis allows for the combination of the coumarin, thiazole, and dihydroxyphenyl motifs into a single molecular entity. mdpi.com The structural design of these hybrids is often motivated by the known bioactivity of the individual components, with the goal of achieving synergistic effects. arkat-usa.org

| Hybrid Compound Class | Key Scaffolds Combined | General Synthetic Approach |

| Coumarin-Pyrimidine | Coumarin, Pyrimidine | Cyclocondensation of coumarin-based chalcones with guanidine. arkat-usa.org |

| Coumarin-Thiazole | Coumarin, Thiazole, Dihydroxyphenyl | Condensation of coumarin-3-yl-thiosemicarbazones with a substituted ethanone. mdpi.com |

| Coumarin-Imidazole | Coumarin, Imidazole, Substituted Benzaldehyde (B42025) | Pechmann condensation followed by reaction with substituted benzaldehyde and imidazole. journalwjbphs.com |

Catalytic Systems and Reaction Condition Optimization in Synthesis Research

The efficient synthesis of this compound and its derivatives heavily relies on the selection of appropriate catalytic systems and the optimization of reaction conditions. The Pechmann condensation, a cornerstone reaction for synthesizing 7-hydroxycoumarins, has been the subject of extensive research to improve yields and reduce environmental impact. wordpress.comsathyabama.ac.inslideshare.net

Traditionally, strong acids like concentrated sulfuric acid have been used as catalysts, but these methods often require harsh conditions and long reaction times, leading to the formation of byproducts. wordpress.com To overcome these limitations, various alternative catalytic systems have been explored. Homogeneous Lewis acid catalysts such as ZnCl₂, TiCl₄, and AlCl₃ have been reported to produce 7-hydroxycoumarin derivatives in high yields at ambient temperatures. wordpress.comresearchgate.net

In a move towards greener chemistry, solid acid catalysts have gained significant attention due to their reusability and operational simplicity. Examples include Amberlyst ion-exchange resins, zeolites, montmorillonite (B579905) K-10, and nano-crystalline sulfated-zirconia. wordpress.comresearchgate.net The use of sulfated-zirconia, for instance, has been shown to be effective in the solvent-free synthesis of 7-hydroxy-4-methylcoumarin, resulting in significantly higher yields compared to syntheses using solvents. wordpress.com

Reaction conditions are optimized by systematically varying parameters such as temperature, reaction time, and the molar ratio of reactants. For example, in the synthesis of 7-hydroxy-4-methyl coumarin using sulfated-zirconia, 150 °C and a 3-hour reaction time were identified as optimal. wordpress.com Furthermore, modern techniques like microwave irradiation have been employed to accelerate reactions, often leading to higher yields in shorter time frames under solvent-free conditions. researchgate.netresearchgate.net Recently, a ternary-catalytic multicomponent reaction using a combination of Pd/amine/Brønsted acid has been developed for the rapid construction of substituted 4-hydroxycoumarin (B602359) derivatives under mild conditions. rsc.orgresearchgate.net

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Homogeneous Brønsted Acid | H₂SO₄ | High temperature, long reaction times. wordpress.com | Traditional, well-established method. |

| Homogeneous Lewis Acid | ZnCl₂, TiCl₄, AlCl₃ | Ambient temperature. wordpress.comresearchgate.net | High yields, milder conditions than Brønsted acids. |

| Solid Acid Catalysts | Sulfated-zirconia, Zeolites, Amberlyst | Often solvent-free, elevated temperatures (e.g., 150 °C). wordpress.com | Reusable, environmentally friendly, high yields. wordpress.com |

| Ternary Catalytic System | Pd/amine/Brønsted acid | Mild conditions. rsc.org | Rapid construction of complex derivatives. rsc.orgresearchgate.net |

| Energy Sources | Microwave Irradiation | Solvent-free. researchgate.netresearchgate.net | Reduced reaction time, increased yields. |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 4-Ethyl-7-hydroxycoumarin. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, scientists can piece together the molecular puzzle with high precision.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum typically reveals distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons on the coumarin (B35378) ring, the vinylic proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling patterns (spin-spin splitting) provide insights into the connectivity of neighboring protons.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -CH₃ (Ethyl) |

| ¹H | ~2.7 | Quartet | -CH₂- (Ethyl) |

| ¹H | ~6.1 | Singlet | H-3 |

| ¹H | ~6.7-6.8 | Multiplet | H-6, H-8 |

| ¹H | ~7.5 | Doublet | H-5 |

| ¹H | ~10.5 | Singlet | -OH |

| ¹³C | ~14 | - | -CH₃ (Ethyl) |

| ¹³C | ~25 | - | -CH₂- (Ethyl) |

| ¹³C | ~102 | - | C-8 |

| ¹³C | ~110 | - | C-3 |

| ¹³C | ~112 | - | C-6 |

| ¹³C | ~113 | - | C-4a |

| ¹³C | ~126 | - | C-5 |

| ¹³C | ~155 | - | C-4 |

| ¹³C | ~155 | - | C-8a |

| ¹³C | ~161 | - | C-2 (C=O) |

| ¹³C | ~161 | - | C-7 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds.

Key vibrational frequencies observed in the IR spectrum include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group (C=O) in the lactone ring of the coumarin.

C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range are attributed to the stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrone rings.

C-O Stretching: Bands corresponding to the C-O stretching of the lactone and the phenolic hydroxyl group are typically observed in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear in the 2850-3100 cm⁻¹ range.

These distinct absorption bands provide clear evidence for the presence of the key functional groups that define the structure of this compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2850-3100 | C-H Stretch | Aromatic & Aliphatic |

| 1680-1720 (strong) | C=O Stretch | Lactone Carbonyl |

| 1500-1650 | C=C Stretch | Aromatic/Pyrone Ring |

| 1000-1300 | C-O Stretch | Lactone, Phenol (B47542) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and is often used for quantitative analysis. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to π → π* and n → π* electronic transitions within the conjugated system of the coumarin ring. tandfonline.com

The extended conjugation, involving the benzene (B151609) ring and the α,β-unsaturated lactone, gives rise to strong absorption maxima (λ_max). The position and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution, particularly due to the presence of the ionizable hydroxyl group. This technique is also valuable for determining the concentration of the compound in solution by applying the Beer-Lambert law.

Interactive Data Table: Typical UV-Vis Absorption Maxima for this compound Derivatives

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Electronic Transition |

| Ethanol | ~250 | ~325 | π → π |

| Methanol | ~252 | ~328 | π → π |

| Dichloromethane | ~248 | ~322 | π → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring, leading to the formation of a benzofuran-type fragment. benthamopen.com The ethyl group can also undergo fragmentation. Analysis of these fragment ions helps to confirm the proposed structure.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 190 | Molecular Ion |

| [M-CO]⁺ | 162 | Loss of Carbon Monoxide |

| [M-CH₃]⁺ | 175 | Loss of a Methyl Radical |

| [M-C₂H₅]⁺ | 161 | Loss of an Ethyl Radical |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula of this compound (C₁₁H₁₀O₃). A close agreement between the found and calculated values serves as a final confirmation of the elemental composition and purity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₁H₁₀O₃)

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 69.46 | 69.4-69.5 |

| Hydrogen (H) | 5.30 | 5.2-5.4 |

| Oxygen (O) | 25.24 | 25.1-25.3 |

Computational and Theoretical Investigations of 4 Ethyl 7 Hydroxycoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For coumarin (B35378) derivatives, DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to understand the molecule's electronic landscape.

Typically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is employed in conjunction with a basis set like 6-311++G(d,p) to perform these calculations. nih.govacademie-sciences.fr This level of theory has proven effective in predicting the geometric parameters (bond lengths and angles) of coumarin systems with high accuracy. nih.gov The optimization process calculates the molecule's energy at various conformations until the lowest energy state is found. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

For instance, in studies of related 7-hydroxycoumarins, the optimized structures derived from DFT calculations show excellent correlation with experimental data obtained from X-ray crystallography. nih.gov This agreement validates the computational model and allows for reliable prediction of the structural features of molecules like 4-Ethyl-7-hydroxycoumarin, even in the absence of experimental crystal structures. These calculations establish the foundational understanding of the molecule's stable conformation, which is essential for all subsequent computational analyses.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. auctoresonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. auctoresonline.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For coumarin derivatives, DFT calculations are used to compute the energies of these orbitals. auctoresonline.orgresearchgate.net Analysis of the HOMO and LUMO isosurfaces reveals the distribution of electron density, indicating which parts of the molecule are involved in electron donation and acceptance. In 7-hydroxycoumarin derivatives, the HOMO is typically localized over the coumarin ring system and the hydroxyl group, while the LUMO is distributed across the pyrone ring. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. researchgate.net It visualizes the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. researchgate.netdeeporigin.com Red-colored regions on an MEP map indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. researchgate.netresearchgate.net For 7-hydroxycoumarin derivatives, the MEP map typically shows a strong negative potential around the carbonyl oxygen of the pyrone ring and the oxygen of the 7-hydroxyl group, highlighting these as sites for potential hydrogen bonding and electrophilic interactions. researchgate.net

Below is a table of representative frontier orbital energies for 7-hydroxy-4-methylcoumarin, a close analog of this compound, calculated at the PBE0/aug-cc-pVTZ level of theory. nih.gov

| Parameter | Value (eV) nih.gov |

| EHOMO | -6.642 |

| ELUMO | -1.744 |

| Energy Gap (ΔE) | 4.898 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. academie-sciences.fr This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For coumarin derivatives, docking studies have been performed against a wide range of biological targets, including enzymes and receptors implicated in various diseases. ajpp.innih.govnih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, often obtained from databases like the Protein Data Bank (PDB). ajpp.in Using software such as AutoDock, the ligand is placed in the protein's binding site, and various conformations are sampled. academie-sciences.frajpp.in A scoring function then estimates the binding affinity, typically expressed as a binding energy (kcal/mol), with lower values indicating a more favorable interaction.

Docking studies on 7-hydroxycoumarin derivatives have revealed key interactions that contribute to their binding affinity. These often include:

Hydrogen bonds: The hydroxyl group at the C7 position and the carbonyl oxygen are common hydrogen bond donors and acceptors.

Hydrophobic interactions: The aromatic ring system of the coumarin core frequently engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Pi-stacking interactions: The planar aromatic structure can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table presents docking results for representative 7-hydroxycoumarin derivatives against various protein targets, illustrating their potential as inhibitors.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| 7-hydroxycoumarin derivative | Phosphodiesterase 4B (PDE4B) ajpp.in | -8.1 | Gln369, Asn321, Asp318 |

| 7-hydroxycoumarin derivative | Human Serum Albumin (HSA) nih.gov | -6.34 | Leu238, His242, Arg257 |

| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin | Acetylcholinesterase (AChE) nih.gov | Not specified | Trp84, Tyr334 |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked complex and to observe how the ligand and protein interact in a more realistic, solvated environment. nih.govresearchgate.net

An MD simulation begins with the docked complex obtained from molecular docking. The system is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds. nih.gov

A key metric used to analyze the stability of the complex during an MD simulation is the Root Mean Square Deviation (RMSD). A stable RMSD value over time suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. researchgate.net MD simulations on complexes of 7-hydroxycoumarin derivatives with proteins like Human Serum Albumin (HSA) have shown that the complexes remain stable throughout the simulation, confirming the binding mode predicted by docking. nih.govresearchgate.net

Conformational analysis is another important aspect, especially for flexible molecules. For derivatives of 7-hydroxycoumarin, theoretical calculations can be used to explore different rotational conformers, for instance, by rotating the hydroxyl group at position 7. nih.gov These studies help identify the most stable (lowest energy) conformers, which are the most likely to be biologically active. nih.gov

Quantum Chemical Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of molecular properties that can be validated against experimental data. This correlation is crucial for confirming the accuracy of the theoretical methods used.

One common application is the prediction of vibrational spectra (Infrared and Raman). DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental IR spectra. nih.gov Theoretical calculations on 7-hydroxycoumarin have shown a high correlation (with a correlation coefficient 'r' of 0.9985) between the calculated and experimental IR data, allowing for precise assignment of vibrational modes. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental spectra. For coumarin derivatives, DFT methods have successfully predicted 1H and 13C NMR chemical shifts that are in good agreement with experimental values, with correlation coefficients often exceeding 0.99. academie-sciences.fr This allows for the structural elucidation of new compounds and confirmation of their synthesis.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netmaterialsciencejournal.org These calculations can predict the maximum absorption wavelength (λmax), which arises from electronic transitions, often the HOMO to LUMO transition. materialsciencejournal.org The correlation between theoretical and experimental photophysical properties helps in understanding the electronic behavior of these molecules, which is particularly important for their application as fluorescent probes and laser dyes. researchgate.net

Biological Activities and Mechanistic Pathways of 4 Ethyl 7 Hydroxycoumarin and Its Derivatives

Anti-inflammatory Properties and Cellular Pathway Modulation

Coumarin (B35378) and its derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory effects nih.govresearchgate.netnih.gov. The anti-inflammatory potential of hydroxycoumarins, in particular, has been well-documented nih.gov.

Inhibition of Inflammatory Mediators and Enzymes (e.g., TNF-α, Cyclooxygenase)

Derivatives of hydroxycoumarin have been shown to exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. For instance, 4-hydroxy-7-methoxycoumarin (B561722), a compound structurally related to 4-Ethyl-7-hydroxycoumarin, significantly reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells nih.gov. This is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis nih.gov.

Furthermore, these compounds can inhibit the production of key pro-inflammatory cytokines. Studies have demonstrated a reduction in tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) upon treatment with hydroxycoumarin derivatives nih.govnih.gov. The underlying mechanism often involves the downregulation of critical inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govmdpi.comresearchgate.net. For example, 4-hydroxy-7-methoxycoumarin was found to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα nih.gov. Similarly, 7,8-dimethoxycoumarin (B190902) has been shown to inhibit TNF-α-induced activation of NF-κB and phosphorylation of MAPKs in human keratinocytes mdpi.com.

In vitro and In vivo Models for Anti-inflammatory Assessment

The anti-inflammatory properties of coumarin derivatives have been evaluated using a variety of established experimental models.

In vitro models are crucial for elucidating the cellular and molecular mechanisms of action. A widely used model involves RAW264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response nih.govnih.gov. This model allows researchers to measure the inhibition of pro-inflammatory mediators like NO, PGE2, and cytokines such as TNF-α and IL-6 nih.govnih.gov. Other in vitro assays include the inhibition of albumin denaturation and red blood cell membrane stabilization, which provide insights into the anti-inflammatory activity at a biochemical level nih.gov.

In vivo models are essential for confirming the anti-inflammatory effects in a whole organism. The carrageenan-induced paw edema model in rodents is a classic test for acute inflammation. In this model, coumarin derivatives have been shown to significantly reduce paw swelling mdpi.comresearchgate.net. Another common model is the formalin-induced nociception test, which assesses both inflammatory and neurogenic pain nih.govresearchgate.net. Studies on 4-hydroxycoumarin (B602359) (4-HC) have demonstrated its ability to reduce abdominal contortions induced by acetic acid and decrease nociceptive responses in formalin, glutamate, and capsaicin-induced orofacial pain models mdpi.comnih.gov.

Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant activity of coumarins is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases nih.gov. The ability to scavenge free radicals is a primary mechanism behind this property researchgate.net. The phenolic moiety present in hydroxycoumarins is a key structural feature that contributes to their ability to modulate the balance between free radicals and antioxidant species within biological systems scholaris.ca.

DPPH and ABTS Radical Scavenging Assays

The antioxidant capacity of coumarin derivatives is frequently evaluated using stable free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays researchgate.netnih.gov. In these tests, the ability of a compound to donate an electron or hydrogen atom to the radical, thus neutralizing it, is measured spectrophotometrically.

Numerous studies have shown that hydroxycoumarin derivatives are effective scavengers of both DPPH and ABTS radicals nih.govmdpi.comresearchgate.net. For example, conjugates of hydroxytyrosol (B1673988) and coumarin exhibited better radical scavenging activity than standard antioxidants like butylated hydroxytoluene (BHT) in both DPPH and ABTS assays nih.gov. The scavenging activity is often concentration-dependent nih.gov. However, it is noted that some 4-hydroxycoumarin derivatives may exhibit limited interaction with the DPPH radical nih.gov.

| Compound | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Coumarin-thiosemicarbazone 18 | DPPH | 7.1 | mdpi.com |

| Coumarin-thiosemicarbazone 18 | ABTS | 9.0 | mdpi.com |

| Coumarin-thiosemicarbazone 19 | DPPH | 17.9 | mdpi.com |

| Coumarin-thiosemicarbazone 19 | ABTS | 8.8 | mdpi.com |

| Natural 7-hydroxycoumarin | DPPH | 237.3 | mdpi.com |

| Natural 7-hydroxycoumarin | ABTS | 128.8 | mdpi.com |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. The ability of an antioxidant to inhibit this process is a significant measure of its protective effects. Several 3-substituted-4-hydroxycoumarin derivatives have been shown to be potent inhibitors of lipid peroxidation nih.govresearchgate.net. In studies using AAPH-induced linoleic acid oxidation as a model, these compounds effectively inhibited lipid peroxidation, with some showing higher activity than the reference compound trolox (B1683679) nih.gov. This suggests they are capable of efficiently inactivating alkylperoxy radicals nih.govresearchgate.net.

Role of Hydroxyl Group Position and Number in Antioxidant Efficacy

The antioxidant capacity of coumarin derivatives is profoundly influenced by the number and position of hydroxyl (-OH) groups on the benzopyrone nucleus nih.govresearchgate.net. The presence of hydroxyl groups enhances antioxidant activity, as they can easily donate a hydrogen atom to a free radical, thereby stabilizing it researchgate.net.

Studies on structure-activity relationships have consistently shown that both the number and the location of these hydroxyl groups are critical nih.gov. For instance, adding a hydroxyl group at the 7-position, as in this compound, is known to improve scavenging activity mdpi.com. Glycosylation at the 7-position generally results in antioxidant capacities similar to their non-glycosylated counterparts (aglycones) mdpi.com. Research indicates that the presence of multiple hydroxyl groups, particularly in ortho or para positions to each other, can further enhance this activity researchgate.net. Therefore, the 7-hydroxy group in this compound is a crucial determinant of its potential antioxidant and free radical scavenging efficacy.

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 7-hydroxycoumarin have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of pathogenic bacteria and fungi. These activities are attributed to various mechanisms, primarily involving the disruption of microbial cellular structures and functions.

Research has confirmed that 7-hydroxycoumarin derivatives possess significant antibacterial capabilities. Studies on 7-hydroxycoumarin, a closely related compound, revealed strong inhibitory action against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Shigella flexneri. sunankalijaga.orgresearchgate.net The antibacterial activity, measured by the zone of inhibition, was found to be concentration-dependent, with a 20% concentration of the compound producing a very strong resistance area. sunankalijaga.orgresearchgate.net

| Concentration | Staphylococcus aureus | Shigella flexneri |

|---|---|---|

| 20% | 24.55 | 20.43 |

Further investigations into other hydroxycoumarin derivatives confirmed better activity against Gram-positive bacteria compared to Gram-negative strains. nih.gov Certain synthesized compounds were particularly active against Bacillus subtilis and Staphylococcus aureus. nih.gov For instance, one derivative, compound 7f, was identified as the most potent against B. subtilis, with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. nih.gov However, some studies have indicated that 7-hydroxycoumarin itself may not possess activity against foodborne pathogens like Escherichia coli and Bacillus cereus. nih.govresearchgate.net

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 3c | >256 | 128 | >256 | >256 |

| 4b | 32 | 64 | >256 | >256 |

| 7f | 8 | 16 | >256 | >256 |

Coumarin derivatives have also been evaluated for their antifungal properties. Synthesized coumarin compounds have shown good activity against fungal species such as Aspergillus niger and Candida albicans, with performance comparable to the standard antifungal drug fluconazole. nih.gov The parent compound, coumarin, has been shown to significantly inhibit the growth of C. albicans in a dose-dependent manner, with a Minimum Inhibitory Concentration (MIC) of 2.0 mg/mL for the SC5314 strain. nih.gov Other specialized derivatives have demonstrated the ability to inhibit both the mycelial growth and the germination of conidia in Aspergillus species, indicating their potential as effective antifungal agents. researchgate.net

The antimicrobial action of hydroxycoumarins is believed to be linked to their ability to compromise the structural integrity of microbial cells. nih.govmdpi.com A primary proposed mechanism is the mechanical destruction of the cell membrane. mdpi.com This disruption leads to an increase in cell membrane permeability, which has been confirmed through electron microscopy observations and the detection of released extracellular ATP and other cell constituents. nih.govresearchgate.net This loss of membrane integrity is a key factor in the antimicrobial effects observed. nih.govresearchgate.net For fungal species, it is suggested that some coumarin derivatives act on the structure of the fungal cell wall and may also interfere with plasma membrane sterols. researchgate.netfrontiersin.org

Antiviral Properties and Viral Replication Inhibition

Beyond their antimicrobial effects, certain 4-hydroxycoumarin derivatives have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

The retroviral protease (PR) and reverse transcriptase (RT) of HIV-1 are critical enzymes for viral replication and are major targets for antiviral drugs. nih.govmdpi.com Studies on novel 4-hydroxycoumarin derivatives have shown remarkable inhibition of HIV-1 replication in MT-4 cells. nih.gov One specific derivative demonstrated 76-78% inhibition of virus infectivity with an IC₅₀ of just 0.01 nM. nih.govnih.gov

Molecular docking studies predicted that this activity was due to the inhibition of HIV-1 protease. nih.govnih.gov Subsequent enzymatic assays confirmed this, showing a 24-25% inhibition of HIV-1 PR activity. nih.gov The interaction with the protease is thought to involve hydrogen bond formation between the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups of the coumarin derivative and the active site of the enzyme. nih.gov Interestingly, the tested compounds showed no effect on either endogenous or exogenous reverse transcriptase, indicating that RT was not the target of their antiviral action. nih.gov

| Activity Metric | Result |

|---|---|

| Inhibition of Virus Infectivity | 76-78% |

| IC₅₀ (Infectivity) | 0.01 nM |

| HIV-1 Protease Inhibition | ~25% |

| Reverse Transcriptase Inhibition | No effect |

The NF-κB signaling pathway is a crucial component of the host's antiviral immune response, and many viruses have evolved to manipulate it to promote their own replication. nih.gov While direct modulation of NF-κB or the HIV-1 Tat protein by this compound has not been specifically detailed, the significant discrepancy between the potent inhibition of viral infectivity (78%) and the more moderate inhibition of protease activity (25%) suggests the involvement of other mechanisms. nih.gov Researchers have hypothesized that the powerful antiviral effect could be explained by an additional activity, such as the inhibition of HIV-1 integrase, another key enzyme in the viral life cycle. nih.gov This suggests that these coumarin derivatives may act on multiple targets to suppress viral replication effectively.

Antiproliferative and Cytotoxic Effects in Cancer Research

The therapeutic potential of this compound and its related derivatives has been a significant area of focus in oncology research. These compounds have demonstrated notable antiproliferative and cytotoxic activities across a spectrum of cancer cell lines. The core 7-hydroxycoumarin scaffold is a key pharmacophore whose efficacy can be modulated by substitutions at various positions on the coumarin ring.

Evaluation in Various Cancer Cell Lines (e.g., HL-60, EJ, MCF-7, MDA-MB-231, HCT-116, HT-29, A549)

Derivatives of 7-hydroxycoumarin have shown a broad range of cytotoxic activity against numerous human cancer cell lines. The antiproliferative effects are often dose-dependent and vary based on the specific chemical structure of the derivative and the cancer cell type.

For instance, a synthetic 7-hydroxy-4-methylcoumarin derivative demonstrated a significant cytotoxic effect against the human promyelocytic leukemia cell line (HL-60) with a half-maximal inhibitory concentration (IC50) of 8.09 µM. nih.gov The parent compound, umbelliferone (B1683723) (7-hydroxycoumarin), has also been found to be effective against breast cancer cell lines, exhibiting IC50 values of 10.31 µM against MCF-7 and 15.56 µM against MDA-MB-231 cells. mdpi.com Its methylated counterpart, 4-methylumbelliferone, also inhibited the proliferation of MDA-MB-231 cells. mdpi.com

Further studies on 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives revealed that the addition of an n-decyl chain at the C3 position resulted in a potent compound with IC50 values of 25.1 µM against MCF-7 and 25.2 µM against the colon adenocarcinoma cell line LS180. tandfonline.com Hybrid molecules incorporating the coumarin scaffold have also yielded promising results. Coumarin–aminothiazole hybrids were particularly effective against colon cancer cell lines HCT-116 and HT-29, with IC50 values ranging from 0.25 to 0.38 μM. nih.gov Additionally, a 7-hydroxycoumarin fluorophore was shown to inhibit the proliferation of the A549 lung cancer cell line. nih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin derivative | HL-60 (Leukemia) | 8.09 µM | nih.gov |

| Umbelliferone (7-hydroxycoumarin) | MCF-7 (Breast) | 10.31 µM | mdpi.com |

| Umbelliferone (7-hydroxycoumarin) | MDA-MB-231 (Breast) | 15.56 µM | mdpi.com |

| 7,8-Dihydroxy-4-methylcoumarin-3-n-decyl | MCF-7 (Breast) | 25.1 µM | tandfonline.com |

| 7,8-Dihydroxy-4-methylcoumarin-3-n-decyl | LS180 (Colon) | 25.2 µM | tandfonline.com |

| Coumarin–aminothiazole hybrids | HCT-116 (Colon) | 0.25 - 0.38 µM | nih.gov |

| Coumarin–aminothiazole hybrids | HT-29 (Colon) | 0.25 - 0.38 µM | nih.gov |

| 7-Hydroxycoumarin fluorophore | A549 (Lung) | Inhibits proliferation | nih.gov |

Mechanistic Studies on Cell Proliferation, Apoptosis Induction, and Cell Cycle Modulation

The anticancer activity of 7-hydroxycoumarin derivatives is underpinned by their ability to interfere with fundamental cellular processes, including cell cycle progression and programmed cell death (apoptosis). tandfonline.com Research has shown that these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, coumarin and its metabolite 7-hydroxycoumarin were found to induce G1 phase arrest in non-small cell lung carcinoma cell lines. nih.govresearchgate.net In cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin caused cell cycle arrest at the G2/M stage. ajol.info This arrest is often achieved by modulating the expression levels of key regulatory proteins involved in cell cycle control. ajol.info

A primary mechanism by which these coumarins exert their cytotoxic effects is the induction of apoptosis. This process is often mediated through the activation of the caspase signaling pathway. ajol.info Studies have shown that 7-hydroxycoumarin derivatives can trigger apoptosis by activating effector caspases, such as caspase-3 and caspase-7, as well as initiator caspase-9. nih.govareeo.ac.ir The induction of apoptosis has been observed in various cancer types, including leukemia, lung adenocarcinoma, and cisplatin-resistant ovarian cancer. nih.govnih.govajol.info Furthermore, some derivatives, like 7,8-Dihydroxy-4-methylcoumarin, have been shown to induce apoptosis by downregulating key proteins such as p53, Bax, and p21 while upregulating the c-Myc protein. areeo.ac.ir

Aromatase Inhibition and Other Targeted Cellular Pathways

Beyond inducing apoptosis and cell cycle arrest, 7-hydroxycoumarin derivatives target specific enzymatic pathways crucial for cancer progression. One of the most significant targets is aromatase (CYP19), a key enzyme in estrogen biosynthesis. nih.gov Inhibiting aromatase is a cornerstone of endocrine therapy for hormone-dependent breast cancer. nih.gov

Several studies have identified potent aromatase inhibitors within the 7-hydroxycoumarin family. For instance, 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin demonstrated strong inhibitory activity with IC50 values of 30.3 nM and 28.7 nM, respectively, which is comparable to the clinical aromatase inhibitor exemestane. nih.govresearchgate.net Another derivative, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin, was identified as a potent competitive inhibitor of aromatase with a Ki value of 84 nM. semanticscholar.org The structure-activity relationship suggests that substitutions at the 3, 4, and 7 positions of the coumarin ring are critical for this inhibitory action. semanticscholar.org

In addition to aromatase, other cellular signaling pathways are affected. Certain coumarin derivatives have been found to mediate their cytotoxic effects by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation. nih.gov

Enzyme Inhibition and Molecular Targeting Studies

The specificity of this compound and its analogs allows them to target particular enzymes that are overexpressed in the tumor microenvironment or are critical for cancer cell survival. This targeted inhibition offers a promising avenue for developing selective anticancer agents.

Inhibition of Carbonic Anhydrase IX (CA IX)

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in hypoxic tumors and plays a crucial role in regulating pH in the tumor microenvironment. nih.govnih.gov Its expression is generally restricted in normal tissues, making it an attractive target for cancer therapy. nih.gov Coumarins represent a distinct class of CA inhibitors. nih.gov They act as prodrugs that are hydrolyzed by the esterase activity within the CA active site to form 2-hydroxy-cinnamic acid derivatives, which are the active inhibitory molecules. mdpi.com

Derivatives of 7-hydroxycoumarin have been shown to be potent and selective inhibitors of the tumor-associated CA IX and CA XII isoforms, with significantly less activity against the cytosolic isoforms CA I and II. mdpi.com For example, a series of 7-hydroxycoumarin derivatives with substitutions at the 8-position displayed nanomolar inhibition constants (Ki) against CA IX and CA XII. mdpi.com Similarly, various 4-substituted coumarin derivatives showed selective inhibition of hCA IX with Ki values as low as 0.32 µM. nih.gov

| Compound Class | Inhibitory Activity (Kᵢ) | Selectivity | Source |

|---|---|---|---|

| 8-Substituted 7-hydroxycoumarins | Nanomolar range | Selective for CA IX and CA XII over CA I and II | mdpi.com |

| 4-Substituted coumarin derivatives | 0.32 - 8.77 µM | Selective for CA IX and CA XII | nih.gov |

| 7-Hydroxycoumarin acetamide (B32628) derivatives | 0.58 - 3.33 µM | Selective for CA IX and CA XII | researchgate.net |

| Sulfocoumarin derivative | 22.9 nM | Selective for CA IX and XII over CA I and II | mdpi.com |

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Modulation

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of inflammation and cancer. nih.gov MIF possesses a unique tautomerase enzymatic activity, and the inhibition of this activity has become a strategy for developing novel therapeutic agents. nih.gov

7-Hydroxycoumarins have been identified as promising fluorophores that bind to the tautomerase active site of MIF. nih.govacs.org This binding can modulate the biological activity of MIF. A particularly potent 7-hydroxycoumarin derivative was found to have a high affinity for the MIF active site, with a Ki of 18 ± 1 nM. nih.gov This interaction was also shown to inhibit the proliferation of A549 lung cancer cells. nih.gov Structure-activity relationship studies have provided insights into optimizing these inhibitors; for example, introducing a phenyl group at the 3-position of the 7-hydroxycoumarin scaffold enhanced the inhibitory potency tenfold. nih.govacs.org Further substitution on this phenyl ring, such as with a bromo group, yielded a derivative with a Ki value of 0.31 µM. acs.org

Cholinesterase and Lipoxygenase Inhibition

Derivatives of 7-hydroxycoumarin have demonstrated notable inhibitory activities against both cholinesterase and lipoxygenase enzymes. While specific studies focusing exclusively on the 4-ethyl substituted variant are limited, research on closely related 7-hydroxycoumarin structures provides significant insights into their potential as enzyme inhibitors.

A series of 7-hydroxycoumarin derivatives featuring an amidic linker were synthesized and evaluated as cholinesterase inhibitors. researchgate.net Many of these compounds displayed significant inhibitory action against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net For instance, one of the most potent compounds identified was an N-(1-benzylpiperidin-4-yl)acetamide derivative, which exhibited an IC50 value of 1.6 μM against AChE. researchgate.net The effect of substitution at the 4-position of the coumarin ring has been noted; in some series, a 4-methyl group was found to be more potent than its unsubstituted analog, suggesting that small alkyl substitutions at this position can influence inhibitory activity.

In the context of lipoxygenase (LOX) inhibition, various 7-substituted coumarin derivatives have also been investigated. researchgate.net Eicosanoids, the metabolic products of arachidonic acid generated by lipoxygenases, are implicated in a range of inflammatory diseases. nih.gov A study on carboxamide derivatives of 7-hydroxycoumarins identified potent LOX inhibitors. nih.gov Furthermore, a comprehensive study of various coumarin derivatives showed a wide range of soybean lipoxygenase inhibition, from 7.1% to 96.6%. bohrium.comresearchgate.net A kinetic study of a potent 7-substituted coumarin derivative revealed a mixed or non-competitive type of inhibition against the 5-LOX enzyme. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) studies have suggested that the presence of substituents like a benzoyl ring at the 3-position is important for the inhibitory activity of coumarin derivatives against lipoxygenase. bohrium.comresearchgate.net

| Enzyme Target | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N-(1-benzylpiperidin-4-yl)acetamide derivative | IC50 = 1.6 μM | researchgate.net |

| Lipoxygenase (LOX) | Carboxamide derivatives | Identified as potent LOX inhibitors. | nih.gov |

| 5-Lipoxygenase (5-LOX) | 7-substituted coumarin derivative | Showed mixed or non-competitive inhibition. | researchgate.net |

| Soybean Lipoxygenase | Various coumarin derivatives | Inhibition ranged from 7.1% to 96.6%. | bohrium.comresearchgate.net |

Kinetic Analysis of Enzyme Inhibition (e.g., competitive, non-competitive)

The mode of enzyme inhibition by 7-hydroxycoumarin derivatives has been explored through kinetic studies, revealing complex interactions with their target enzymes. These analyses are crucial for understanding the mechanism of action and for the development of more effective inhibitors.

For cholinesterase inhibition, kinetic analysis of a potent 7-hydroxycoumarin derivative (compound 4r) indicated a mixed-type inhibition of AChE. This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. Docking studies further supported this by showing that the ligand could occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.

In the study of macrophage migration inhibitory factor (MIF), a cytokine with tautomerase enzymatic activity, kinetic experiments demonstrated that a 7-hydroxycoumarin derivative (compound 7) binds in competition with the substrate 4-HPP. nih.gov This competitive inhibition implies that the inhibitor and the substrate vie for the same active site on the enzyme. nih.gov

Kinetic studies on the inhibition of 5-lipoxygenase (5-LOX) by a 7-substituted coumarin derivative (compound 35) revealed a mixed or non-competitive type of inhibition. researchgate.net This finding indicates that the inhibitor does not compete directly with the substrate for the active site but likely binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net

Furthermore, 7-hydroxycoumarin itself has been shown to act as a pseudo-competitive inhibitor of HcdE dehydrogenase at higher concentrations, with an inhibition constant (Ki) of 22 mM. nih.gov It is proposed that the inhibition occurs when 7-hydroxycoumarin binds to the enzyme-NADPH complex rather than the free enzyme. nih.gov

| Enzyme | Inhibitor | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Compound 4r | Mixed-type | 1.32 mM | |

| Macrophage Migration Inhibitory Factor (MIF) | Compound 7 | Competitive | 18 ± 1 nM | nih.govacs.org |

| 5-Lipoxygenase (5-LOX) | Compound 35 | Mixed or Non-competitive | Not specified | researchgate.net |

| HcdE Dehydrogenase | 7-Hydroxycoumarin | Pseudo-competitive | 22 mM | nih.gov |

Fluorescence-Based Biological Applications and Biosensor Development

The inherent fluorescence of the 7-hydroxycoumarin scaffold is a cornerstone of its utility in biological research. These compounds are extensively used as fluorescent probes and substrates for detecting enzymatic activity in various formats, from solutions to living cells. thermofisher.com Their desirable photophysical properties, including high quantum yields and the ability to be structurally modified, make them versatile tools for developing sensitive assays and biosensors.

Use as Fluorescent Probes in Biochemical Assays

7-Hydroxycoumarin and its derivatives are widely utilized as fluorogenic substrates in enzyme activity assays. thermofisher.com The core principle of these assays is a change in fluorescence upon enzymatic action. Often, a non-fluorescent or weakly fluorescent substrate derivative is cleaved by an enzyme to release the highly fluorescent 7-hydroxycoumarin product, enabling real-time monitoring of enzyme kinetics. This approach is highly sensitive and adaptable for high-throughput screening.

For example, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to create brighter and more cell-permeable fluorescent probes. nih.gov When linked to the drug paclitaxel, these probes allowed for the imaging of and quantification of binding to microtubules in living cells, demonstrating their utility in studying small molecule-protein interactions within a cellular context. nih.gov

Investigation of Excited State Proton Transfer (ESPT) in Biological Environments

A key photophysical process governing the fluorescence of 7-hydroxycoumarins is Excited State Proton Transfer (ESPT). The phenolic hydroxyl group at the 7-position is photoacidic, meaning its acidity dramatically increases upon excitation with light. nih.gov For L-(7-hydroxycoumarin-4-yl)ethyl glycine (B1666218) (7-HCAA), the pKa of the phenol (B47542) drops from approximately 7.8 in the ground state to about 0.4 in the excited state. nih.gov In aqueous environments, this leads to a rapid transfer of a proton from the hydroxyl group to a nearby water molecule. nih.gov

This ESPT phenomenon is highly sensitive to the local environment. The neutral (protonated) and anionic (deprotonated) forms of the coumarin emit light at different wavelengths. nih.gov When a 7-hydroxycoumarin derivative is incorporated into a protein, its interactions with the protein backbone can hinder or completely block ESPT. nih.govnih.gov This blockage prevents the formation of the anionic species and results in a significant blue shift in the fluorescence emission spectrum. nih.govnih.gov For example, when 7-HCAA was incorporated into an antibody fragment, its emission maximum was blue-shifted by approximately 70 nm because ESPT was blocked by the surrounding protein environment. nih.govnih.gov This environment-sensitive fluorescence makes these compounds excellent probes for reporting on local changes and protein function. nih.gov

Development of Affinity-Based Fluorescent Probes for Protein Binding Studies

The fluorescence properties of 7-hydroxycoumarins can be harnessed to develop affinity-based probes for studying protein binding. nih.gov These probes are designed to bind to a specific target protein, and this binding event is coupled to a detectable change in fluorescence, such as quenching or enhancement. nih.gov

A notable example is the development of a 7-hydroxycoumarin-based fluorescent probe for the macrophage migration inhibitory factor (MIF). nih.govacs.org Researchers identified a 7-hydroxycoumarin derivative with a high affinity for the tautomerase active site of MIF (Ki = 18 ± 1 nM). nih.govacs.org Crucially, the binding of this fluorophore to MIF resulted in a concomitant quenching of its fluorescence. nih.govacs.org

This property was exploited to create a fluorescence intensity-based (FID) competitive binding assay. nih.govacs.org In this format, other non-fluorescent molecules can be tested for their ability to bind to MIF by measuring their capacity to displace the fluorescent probe and restore its fluorescence. nih.gov This provides a convenient and sensitive method for quantifying the binding of new potential inhibitors. acs.org The fluorescence quenching was determined to be static, resulting from the formation of a stable, non-fluorescent complex between the probe and the protein, which is ideal for developing such displacement assays. nih.gov

Structure Activity Relationship Sar Investigations of 4 Ethyl 7 Hydroxycoumarin Derivatives

Impact of Substituent Position on Biological Activity (e.g., C-3, C-4, C-7)

The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the benzopyranone core. Modifications at the C-3, C-4, and C-7 positions are particularly significant in modulating the pharmacological profile.

C-3 Position: The C-3 position is a frequent target for substitution. Studies on 7,8-dihydroxy-4-methylcoumarins have shown that introducing alkyl groups at the C-3 position can lead to potent anticancer activity. tandfonline.comnih.gov Specifically, the addition of a long n-decyl alkyl chain at this position was found to significantly enhance cytotoxicity against various cancer cell lines, an effect attributed to increased lipophilicity. tandfonline.comnih.gov Conversely, incorporating an ethoxycarbonyl group at C-3 has been shown to reduce anticancer efficacy in certain coumarin-artemisinin hybrids. rsc.orgnih.gov This suggests that for 4-Ethyl-7-hydroxycoumarin, introducing lipophilic, long-chain alkyl groups at C-3 could be a promising strategy for developing anticancer agents, while polar, bulky groups might be detrimental.

C-4 Position: The C-4 position, occupied by an ethyl group in the parent compound, is crucial for activity. In studies of 6,7-dihydroxycoumarin derivatives, the introduction of a hydrophobic, electron-withdrawing group at C-4 enhanced inhibitory capacity against the Mcl-1 protein, a target in cancer therapy. nih.gov In contrast, a methyl group at C-4 in 7-hydroxycoumarin led to a decrease in Mcl-1 inhibitory activity. nih.gov This indicates that modifications to the ethyl group at C-4, such as fluorination or extension, could fine-tune the electronic and steric properties to improve activity. Furthermore, research on 4-acyloxycoumarins has demonstrated that this position is susceptible to chemical rearrangement, a factor to consider during synthesis. nih.gov

| Position | Type of Substituent | Effect on Biological Activity | Example Context |

| C-3 | Long alkyl chains (e.g., n-decyl) | Increased anticancer activity (enhanced lipophilicity) | 7,8-dihydroxy-4-methylcoumarins tandfonline.comnih.gov |

| C-3 | Ethoxycarbonyl group | Reduced anticancer activity | Coumarin-artemisinin hybrids rsc.orgnih.gov |

| C-4 | Hydrophobic, electron-withdrawing group | Enhanced Mcl-1 inhibition (anticancer) | 6,7-dihydroxycoumarins nih.gov |

| C-7 | Short-chain O-alkylation/O-acylation | Increased antifungal activity | 7-hydroxycoumarins mdpi.com |

| C-7 | Nitrogen-rich fragments | Enhanced anti-inflammatory activity | 4-methyl-7-substituted coumarins mdpi.comnih.gov |

Influence of Steric and Electronic Properties of Substituents

The steric and electronic characteristics of substituents are fundamental determinants of the biological activity of this compound derivatives. These properties govern the molecule's ability to interact with biological targets, its solubility, and its membrane permeability.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can drastically alter a molecule's reactivity and binding affinity.

Electron-Donating Groups (EDGs): In the context of anti-inflammatory activity, the presence of EDGs on 4-methyl-7-substituted coumarins was found to be beneficial. mdpi.comnih.gov EDGs can increase the electron density of the coumarin ring system, potentially enhancing interactions with target proteins.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs are often crucial for other activities. For antifungal properties, EWGs like nitro (NO₂) or acetate (B1210297) groups on hydroxycoumarins favor activity. mdpi.com Similarly, for anti-tubercular applications, EWGs were found to be necessary for enhancing the potency of 4-methyl-7-substituted coumarins. mdpi.comnih.gov In anticoagulant derivatives, a chlorine atom (an EWG) on an aromatic substituent led to more potent activity than a nitro group. nih.gov

Steric Effects and Chain Length: The size and shape (steric properties) of substituents play a critical role.

Chain Length: A clear relationship between alkyl chain length and biological activity has been established. For anticancer 4-methylcoumarins, increasing the length of an alkyl chain at the C-3 position generally improved activity, likely by enhancing lipophilicity and the ability to penetrate cell membranes. tandfonline.comnih.gov However, for antifungal 7-hydroxycoumarin derivatives, shorter alkyl chains on the 7-O-position were more effective than longer ones. mdpi.com This highlights that the optimal chain length is context-dependent and must be tailored to the specific biological target.

Lipophilicity: Lipophilicity, the affinity of a molecule for a lipid environment, is a key parameter influencing absorption, distribution, and target interaction. As seen with the C-3 alkyl substitutions, increasing lipophilicity can enhance anticancer activity by improving cell penetration. tandfonline.comnih.gov The balance between hydrophilic and lipophilic properties (logP) is crucial and can be fine-tuned by adding or modifying substituents on the this compound scaffold.

| Property | Substituent Type | Influence on Biological Activity |

| Electronic | Electron-Donating Groups (EDGs) | Boosts anti-inflammatory activity mdpi.comnih.gov |

| Electronic | Electron-Withdrawing Groups (EWGs) | Enhances antifungal and anti-tubercular activities mdpi.commdpi.comnih.gov |

| Steric/Lipophilicity | Long alkyl chain at C-3 | Improves anticancer activity tandfonline.comnih.gov |

| Steric/Lipophilicity | Short alkyl chain at C-7 (O-alkylation) | Favors antifungal activity mdpi.com |

SAR Studies in Specific Biological Contexts

The SAR of this compound derivatives is best understood by examining findings within specific therapeutic areas, as the optimal molecular features vary depending on the biological target.

Anti-inflammatory Activity: For coumarin-based anti-inflammatory agents, SAR studies on 4-methyl-7-substituted coumarins revealed that the presence of electron-donating and nitrogen-rich fragments is important for activity. mdpi.comnih.gov Schiff base derivatives of 7-hydroxy-4-formyl coumarin have also been investigated, with some compounds showing a higher percentage of protein denaturation inhibition than the standard drug ibuprofen, indicating potent anti-inflammatory effects. nih.gov

Antimicrobial Activity: The antimicrobial potential of coumarins is highly dependent on their substitution pattern.

Antibacterial: Studies on 4-hydroxy- and 7-hydroxycoumarin derivatives have shown greater activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than against Gram-negative bacteria. nih.govresearchgate.netscielo.br

Antifungal: For antifungal activity against Aspergillus species, O-substitutions on the coumarin core are considered essential. mdpi.com Specifically, the presence of short aliphatic chains or electron-withdrawing groups like acetate or nitro groups tends to favor antifungal potency. mdpi.com

Anticancer Activity: Extensive SAR studies have been conducted on coumarins as anticancer agents. For 4-methylcoumarin (B1582148) derivatives, the most effective subgroup was 7,8-dihydroxycoumarins bearing long alkyl groups at the C-3 position. tandfonline.comnih.gov This highlights the importance of both the hydroxylation pattern on the benzene (B151609) ring and the lipophilicity of the C-3 substituent. tandfonline.comnih.gov Other studies have shown that 4-hydroxycoumarin (B602359) derivatives can possess significant cytotoxic properties. nih.gov For Mcl-1 protein inhibition, a catechol group (e.g., 6,7-dihydroxy) was identified as a key constituent for activity, which could be enhanced by adding a hydrophobic, electron-withdrawing group at the C-4 position. nih.gov